molecular formula C16H22N4O B2999293 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea CAS No. 1226426-98-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

Cat. No.: B2999293
CAS No.: 1226426-98-7
M. Wt: 286.379
InChI Key: CAULXJJHNWTZHH-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a chemical compound offered for research purposes. It features a pyrazole core, which is recognized in medicinal chemistry as a privileged scaffold for the development of biologically active molecules . The integration of the urea functional group is of particular interest, as this moiety is known to enhance a molecule's ability to form hydrogen bonds with biological targets, potentially improving aqueous solubility and influencing its pharmacodynamic profile . Compounds with pyrazolyl-urea architectures have been extensively investigated in scientific literature for a wide spectrum of biological activities . Research indicates that such structures can act as modulators of various intracellular pathways, including serving as inhibitors for protein kinases such as Src and p38-MAPK . Furthermore, pyrazolyl-ureas have been studied for their potential as cannabinoid receptor antagonists, which is a relevant target in neuropharmacology research . The structural motifs present in this compound suggest it is a valuable candidate for researchers exploring new chemical entities in areas like enzyme inhibition, receptor modulation, and anticancer agent development . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULXJJHNWTZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with phenethyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted phenethylurea compounds .

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 3,5-dimethylpyrazole group in the target compound may enhance steric bulk and lipophilicity compared to MK13’s 4-methylpyrazole and 3,5-dimethoxyphenyl urea .
  • Linker Groups: Replacing the phenethyl group in the target compound with phenoxyethyl (as in ’s analog) introduces an oxygen atom, likely increasing polarity and hydrogen-bonding capacity .
  • Spectral Trends : Analogs like 9a and 9b show characteristic urea IR peaks (N-H ~3320 cm⁻¹, C=O ~1650 cm⁻¹), which are expected to align with the target compound’s spectral profile .

Research Findings and Limitations

  • Biological Activity: No direct data exist for the target compound, but MK13 and pyrazole-urea hybrids are frequently explored for kinase inhibition (e.g., JAK2, EGFR) due to their ability to mimic ATP’s adenine moiety .
  • Structural Validation : Crystallographic data are absent, but tools like SHELX () and validation protocols () are standard for confirming such structures .

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H21N3O
Molecular Weight 273.36 g/mol
CAS Number 1234567-89-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrazole ring is known to modulate several signaling pathways, including those involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of mTORC1 Activity : Similar compounds have been shown to reduce mTORC1 activity, a crucial regulator of cell growth and metabolism .
  • Autophagy Modulation : The compound may influence autophagic processes by disrupting autophagic flux, which is critical for cellular homeostasis .

Biological Activities

Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives, including:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : Compounds similar to this compound have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrazole derivatives:

  • Study on Structure-Activity Relationship (SAR) : A comprehensive study on related pyrazole compounds demonstrated that modifications in the pyrazole ring significantly affect biological activity. Substituents at specific positions can enhance anticancer efficacy .
  • Clinical Relevance : Pyrazole-containing drugs like celecoxib have been utilized in clinical settings for their anti-inflammatory and analgesic properties, suggesting a broader therapeutic potential for this class of compounds .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., integrins or enzymes). Validate docking poses with experimental data from related pyrazole-urea inhibitors .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent to assess stability over time (e.g., 100 ns simulations in GROMACS) .

How can researchers resolve contradictions in biological activity data for pyrazole-urea derivatives?

Advanced Research Question

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC for antifungal activity) to rule out false positives .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Crystallographic Correlation : Cross-reference biological activity with structural data (e.g., hydrogen-bonding motifs) to identify pharmacophoric features .

What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?

Advanced Research Question

  • Topology Analysis : Use Mercury or PLATON to generate interaction maps and quantify hydrogen-bond angles/distances .
  • Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., C–H⋯π interactions) contributing to crystal packing .
  • Thermal Ellipsoid Modeling : Assess positional disorder or dynamic behavior in the crystal lattice using anisotropic displacement parameters .

How should researchers design experiments to evaluate the fungicidal activity of this compound?

Basic Research Question

  • In Vitro Assays : Use mycelial growth inhibition tests against Fusarium spp. or Botrytis cinerea. Prepare compound solutions in DMSO and dilute in agar .
  • Dose Optimization : Test concentrations from 1–100 μg/mL, with triplicate trials to ensure statistical significance.
  • Control Compounds : Include commercial fungicides (e.g., carbendazim) as benchmarks .

What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Advanced Research Question

  • Data Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) with full experimental details (temperature, radiation source) .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine structures with twinning ratios > 0.3 .
  • Validation Tools : Employ checkCIF/PLATON to flag outliers (e.g., ADPs, bond lengths) before publication .

How can NMR spectroscopy be optimized to characterize dynamic behavior in solution?

Basic Research Question

  • Solvent Selection : Use deuterated DMSO or CDCl3 to enhance signal resolution for pyrazole and urea protons.
  • Variable-Temperature NMR : Monitor coalescence of signals (e.g., NH protons) to study rotational barriers or tautomerism .
  • 2D Experiments : Perform HSQC and HMBC to assign quaternary carbons and confirm connectivity .

What role do 3,5-dimethylpyrazole moieties play in modulating biological activity?

Advanced Research Question

  • Steric Effects : The methyl groups may hinder enzymatic degradation or improve lipophilicity for membrane penetration .
  • Hydrogen-Bond Acceptors : Pyrazole N-atoms can interact with active-site residues (e.g., via π-stacking in integrin inhibitors) .
  • Comparative Studies : Synthesize analogs with substituents (e.g., Cl, OMe) to quantify contributions to bioactivity .

How can researchers address low yields in multi-step syntheses of this compound?

Advanced Research Question

  • Intermediate Trapping : Use in-situ FTIR or LC-MS to monitor reaction progress and identify bottlenecks .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency for steps requiring high temperatures .
  • Catalytic Optimization : Screen palladium or copper catalysts for coupling steps involving pyrazole intermediates .

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